REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C([O-])([O-])=O.[K+:15].[K+]>CO>[K+:15].[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O-:6])=[O:5] |f:1.2.3,5.6|
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Name
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|
Quantity
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201.03 g
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Type
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reactant
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Smiles
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BrC1=C(C(=O)O)C=CC=C1
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Name
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|
Quantity
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69 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated
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Name
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Type
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product
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Smiles
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[K+].BrC1=C(C(=O)[O-])C=CC=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol | |
AMOUNT: MASS | 239.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |